molecular formula C18H19ClN2O2 B2817960 N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide CAS No. 329722-55-6

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide

Cat. No.: B2817960
CAS No.: 329722-55-6
M. Wt: 330.81
InChI Key: JNZCJUVBCMGZDP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide is a synthetic organic compound featuring a morpholine ring and a chlorophenyl group linked by a phenylacetamide core. Its structural motifs are common in medicinal chemistry research; the morpholine group often influences solubility and pharmacokinetic properties , while the chlorophenyl moiety is frequently explored for its potential biological activity . Compounds with similar structures have been investigated for various pharmacological activities in preclinical research, such as anticonvulsant and anticancer effects . This chemical serves as a valuable building block or intermediate for researchers in drug discovery and development. The mechanism of action for this specific compound has not been fully characterized and is a subject for ongoing investigation. Handling should only be performed by qualified professionals in a controlled laboratory setting. N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-6-8-16(9-7-15)20-18(22)17(14-4-2-1-3-5-14)21-10-12-23-13-11-21/h1-9,17H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZCJUVBCMGZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide typically involves the reaction of 4-chloroaniline with 2-bromo-2-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide. Research indicates that certain phenylacetamide derivatives exhibit significant activity against seizures in animal models. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their efficacy through maximal electroshock and pentylenetetrazole tests. The findings revealed that specific compounds demonstrated protective effects against seizures, indicating their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundDose (mg/kg)Mice Protected (0.25h)Mice Protected (1h)Mice Protected (4h)
24100100%75%50%
1210075%75%-
2010025%--

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Derivatives of chloroacetamides, structurally similar to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, exhibited significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the structure were found to enhance selectivity and potency against this pathogen, suggesting a potential therapeutic role in treating parasitic infections .

Cancer Research

In cancer research, compounds related to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide have been investigated for their ability to induce apoptosis in cancer cell lines. Studies indicate that these compounds may share pathways with other anticancer agents, effectively triggering cell death mechanisms in various cancer models .

Table 2: Summary of Cancer Cell Line Studies

Study FocusFindings
Induction of ApoptosisEffective in various cancer models
Mechanism of ActionInvolves apoptosis and autophagy
Structure-Activity Relationship (SAR)Identified promising candidates for further development

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict biological activities based on chemical structure variations among related compounds. This approach assists researchers in identifying promising candidates for further development as therapeutic agents . The SAR studies emphasize the importance of specific functional groups in enhancing biological activity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group in CPA increases steric hindrance compared to methoxy or nitro substituents, affecting reaction kinetics .

Derivatives with Heterocyclic Modifications

Benzothiazole-Containing Analogues

Compounds such as 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide (4b) () incorporate a benzothiazole-thioether group. Compared to the target compound:

  • Synthetic Complexity : Requires multi-step synthesis involving thiolation and coupling, unlike the direct alkylation used for morpholine-containing derivatives .

Imidazole and Benzimidazole Derivatives

Examples include N-[4-(4-chlorophenyl)-2-methyl-1H-imidazol-1-yl]-2-phenylacetamide (4a) () and 2-(4-chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide ():

  • Structural Divergence : The imidazole/benzimidazole core introduces additional hydrogen-bonding sites, which may enhance target binding in drug design .
  • Synthetic Yields : Microwave-assisted synthesis of imidazole derivatives achieves higher yields (~70–80%) compared to traditional methods for morpholine-containing compounds (~50–60%) .

Pharmacological and Physicochemical Comparisons

Antileishmanial Activity

  • N-([1H-Imidazol-2-yl]methyl)-2-(4-chlorophenyl)-2-phenylacetamide (S6) : Shows moderate antileishmanial activity (IC₅₀ ~25 µM) but lower yield (25%) .
  • Target Compound: No direct antileishmanial data, but the morpholine group’s solubility may improve pharmacokinetics compared to S6 .

Physicochemical Properties

Property N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide N-[(4-chlorophenyl)methyl]-2-phenylacetamide (6) S6 (Imidazole Derivative)
Melting Point Not reported 116–118°C (post-crystallization) 127–130°C
Synthetic Yield ~60% (estimated from analogous routes) 69% (catalyzed by Hf-substituted polyoxometalate) 25%
Polarity High (due to morpholine) Moderate (chlorophenyl + acetamide) Low (imidazole hydrophobicity)

Biological Activity

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, often referred to as a phenylacetamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a morpholinyl moiety, which contribute to its unique biological properties. The presence of the morpholine ring is particularly significant, as it affects the compound's interaction with biological targets.

The biological activity of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide exhibits notable antimicrobial properties . In a study assessing the antimicrobial efficacy of various chloroacetamides, compounds bearing halogenated phenyl rings demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was effective against:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Candida albicans

The antimicrobial activity was correlated with the lipophilicity of the compounds, which facilitates membrane penetration .

Anticancer Activity

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide has also been investigated for its anticancer properties . Various studies have shown that derivatives of phenylacetamide can inhibit cancer cell proliferation in multiple cancer lines, including prostate (PC3) and breast (MCF-7) cancers. For instance:

  • In vitro studies demonstrated that derivatives exhibited cytotoxic effects against PC3 cells with IC50 values comparable to established anticancer drugs like imatinib .
  • The compound's mechanism may involve inducing apoptosis in cancer cells by disrupting normal cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, MRSA, E. coliSignificant inhibition
AnticancerPC3 (Prostate), MCF-7 (Breast)Cytotoxicity with IC50 values
AnticonvulsantAnimal modelsProtection in seizure models

Case Study: Anticancer Efficacy

In a detailed study on phenylacetamide derivatives, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide was tested against various cancer cell lines. The results indicated that:

  • The compound induced significant apoptosis in MCF-7 cells at concentrations above 50 µM.
  • Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting an effective mechanism for inhibiting cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-chloroaniline with phenylacetic acid derivatives to form the acetamide backbone.
  • Step 2 : Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., DMF solvent, 60–80°C).
  • Purification : Column chromatography or recrystallization ensures >95% purity. Characterization via NMR and FT-IR confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the chlorophenyl, morpholinyl, and acetamide moieties. For example, the morpholinyl oxygen’s deshielding effect appears at δ 3.6–3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₉ClN₂O₂).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholinyl C-O-C) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Potential : Analogous chlorophenyl-acetamides show cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) via apoptosis induction .
  • Antimicrobial Activity : Morpholinyl derivatives exhibit moderate inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for morpholinyl group incorporation.
  • Catalyst Use : Triethylamine or DMAP improves coupling efficiency by neutralizing HCl byproducts.
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., hydrolysis of the acetamide group) .

Q. How do structural modifications (e.g., chlorine position, morpholinyl substitution) affect bioactivity?

  • Chlorine Position : Comparative studies show that 4-chlorophenyl analogs exhibit 2–3× higher anticancer activity than 2- or 3-chloro derivatives due to improved target binding .
  • Morpholinyl vs. Piperidinyl : Morpholinyl groups enhance solubility and metabolic stability compared to piperidinyl analogs, as evidenced by pharmacokinetic studies in rodent models .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) may arise from variations in cell culture conditions (e.g., serum concentration, incubation time).
  • Metabolic Interference : Some studies omit metabolic enzyme inhibitors (e.g., CYP3A4), leading to underestimation of potency. Including these inhibitors improves reproducibility .

Q. What mechanistic insights exist for its biological activity?

  • Enzyme Inhibition : The compound inhibits topoisomerase IIα by intercalating into DNA, as shown in gel electrophoresis and fluorescence quenching assays .
  • Receptor Interaction : Molecular docking reveals binding to the EGFR kinase domain (binding energy: −9.2 kcal/mol), suggesting a role in tyrosine kinase inhibition .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • pH Adjustment : Stability peaks at pH 6–7; degradation accelerates under acidic (pH < 4) or alkaline (pH > 8) conditions.
  • Lyophilization : Lyophilized formulations retain >90% activity after 6 months at −20°C, whereas solutions degrade by 30% in 4 weeks .

Methodological Tables

Table 1 : Comparative Cytotoxicity of Structural Analogs

Compound ModificationIC₅₀ (HeLa Cells, µM)Target Binding Affinity (kcal/mol)
4-Chlorophenyl (Parent)12.5 ± 1.2−9.2
3-Chlorophenyl28.7 ± 3.1−7.8
Morpholinyl → Piperidinyl45.6 ± 4.5−6.3

Table 2 : Optimal Reaction Conditions for Morpholinyl Incorporation

ParameterOptimal RangeYield Improvement
Temperature70–80°C+25%
SolventDMF+30%
Catalyst (Triethylamine)1.5 eq.+15%

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